molecular formula C17H16O3 B1276956 4-Acetoxy-2',5'-dimethylbenzophenone CAS No. 303098-84-2

4-Acetoxy-2',5'-dimethylbenzophenone

Cat. No.: B1276956
CAS No.: 303098-84-2
M. Wt: 268.31 g/mol
InChI Key: FDGMHNWFOSSTIR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Acetoxy-2’,5’-dimethylbenzophenone typically involves the acetylation of 2’,5’-dimethylbenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid or phosphoric acid to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Acetoxy-2’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

4-Acetoxy-2’,5’-dimethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research may explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,5’-dimethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, while the benzophenone core can interact with various biological pathways . These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

4-Acetoxy-2’,5’-dimethylbenzophenone can be compared with other benzophenone derivatives, such as:

Properties

IUPAC Name

[4-(2,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-4-5-12(2)16(10-11)17(19)14-6-8-15(9-7-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGMHNWFOSSTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409217
Record name 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303098-84-2
Record name 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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